

Unveiling CeMMEC13: A Technical Guide to its Chemical Biology and Therapeutic Potential

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Compound of Interest

Compound Name: CeMMEC13

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Abstract

CeMMEC13 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1), a critical component of the transcription factor IID (TFIID) complex. This document provides an in-depth technical overview of **CeMMEC13**, detailing its chemical structure, physicochemical properties, and biological activity. We present comprehensive experimental protocols for key assays relevant to its characterization and explore the signaling pathways it modulates. Furthermore, we delve into the synergistic anti-proliferative effects observed when **CeMMEC13** is combined with BET bromodomain inhibitors, offering insights into potential therapeutic strategies.

Chemical Structure and Physicochemical Properties

CeMMEC13, with the formal name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydro-1-methyl-2-oxo-4-quinolinecarboxamide, is an isoquinolinone derivative.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₆ N ₂ O ₄	[2]
Molecular Weight	336.34 g/mol	[2][3][4]
CAS Number	1790895-25-8	[2]
Appearance	Crystalline solid	[2][5]
Purity	≥98%	[2][5]
Solubility	DMF: 20 mg/mL DMSO: 20 mg/mL DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	[2]
Stability	≥ 4 years (stored as a crystalline solid)	[2]
SMILES	<chem>O=C(C1=CC(N(C)C2=C1C=C(C=C2)=O)NC3=CC4=C(C=C3)OCCO4</chem>	[2]
InChI	InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)	[2]

Biological Activity and Mechanism of Action

CeMMEC13 is a selective inhibitor of the second bromodomain of TAF1 (TAF1(2)) with a reported half-maximal inhibitory concentration (IC₅₀) of 2.1 μM.[1][3][4][5][6] It exhibits selectivity for TAF1(2) over the bromodomains of other proteins such as BRD4, BRD9, and CREBBP.[1][5] By binding to the acetyl-lysine binding pocket of TAF1(2), **CeMMEC13** disrupts the interaction of TAF1 with acetylated histones, thereby modulating gene transcription.

TAF1 Signaling Pathway

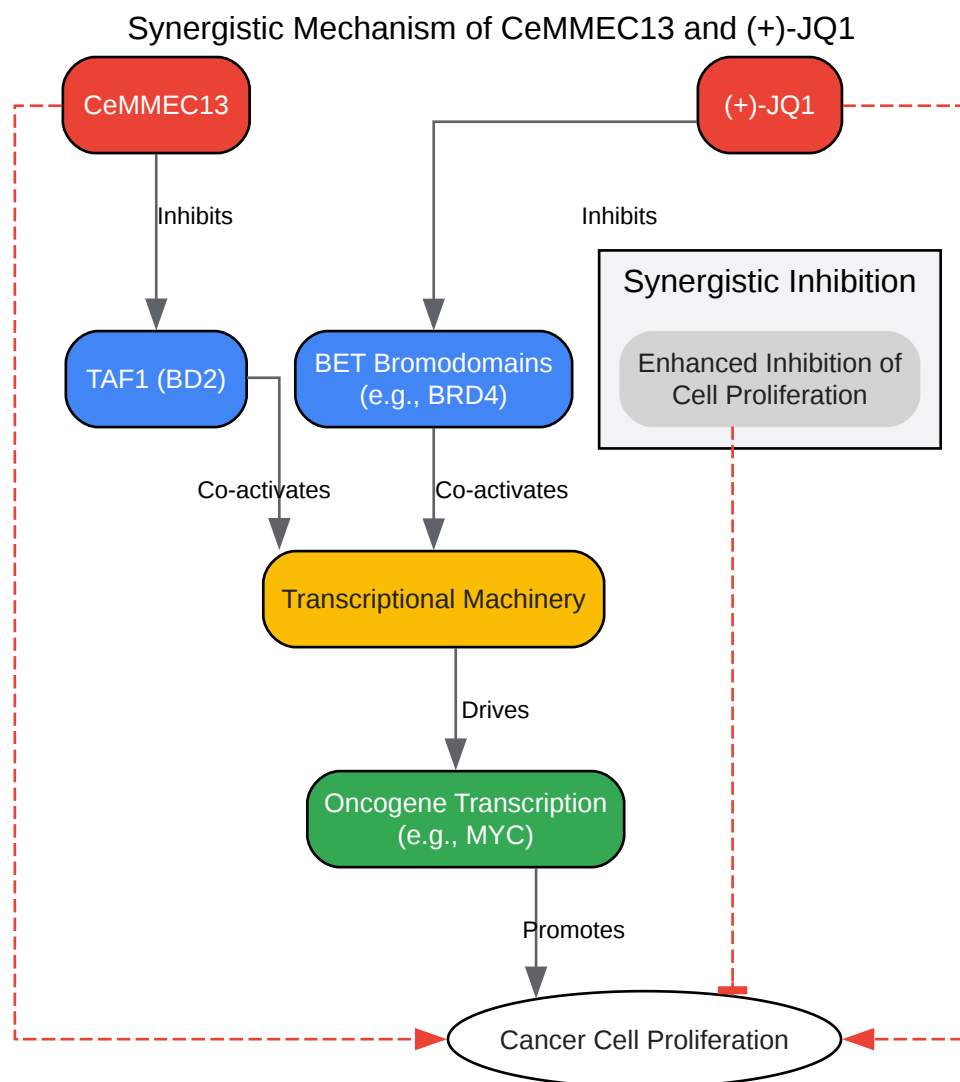
TAF1 is the largest subunit of the TFIID complex, which plays a central role in the initiation of transcription by RNA polymerase II.[1] TAF1 possesses multiple enzymatic activities, including

protein kinase, histone acetyltransferase (HAT), and ubiquitin-activating and -conjugating activities.[1] Its two bromodomains, BD1 and BD2, recognize and bind to acetylated lysine residues on histones and other proteins, anchoring the TFIID complex to chromatin and facilitating transcriptional activation. The inhibition of TAF1(2) by **CeMMEC13** is hypothesized to interfere with the proper assembly of the pre-initiation complex at gene promoters, leading to altered gene expression.

Figure 1: Simplified signaling pathway of TAF1-mediated transcription initiation.

Synergistic Activity with BET Inhibitors

CeMMEC13 has been shown to act synergistically with the BET bromodomain inhibitor (+)-JQ1 to inhibit the proliferation of THP-1 acute monocytic leukemia cells and H23 lung adenocarcinoma cells.[1][5] BET proteins, such as BRD4, are also critical readers of acetylated histones and play a key role in the transcription of oncogenes like MYC. The dual inhibition of TAF1 and BET bromodomains is believed to cooperatively suppress the transcriptional program of cancer cells, leading to enhanced anti-proliferative effects.



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Figure 2: Conceptual diagram of the synergistic anti-proliferative effect of **CeMMEC13** and (+)-JQ1.

Experimental Protocols

TAF1 Bromodomain 2 Inhibition Assay (AlphaScreen™)

This protocol outlines a homogeneous AlphaScreen™ assay to measure the inhibitory activity of **CeMMEC13** on the binding of TAF1(BD2) to an acetylated histone peptide.

Materials:

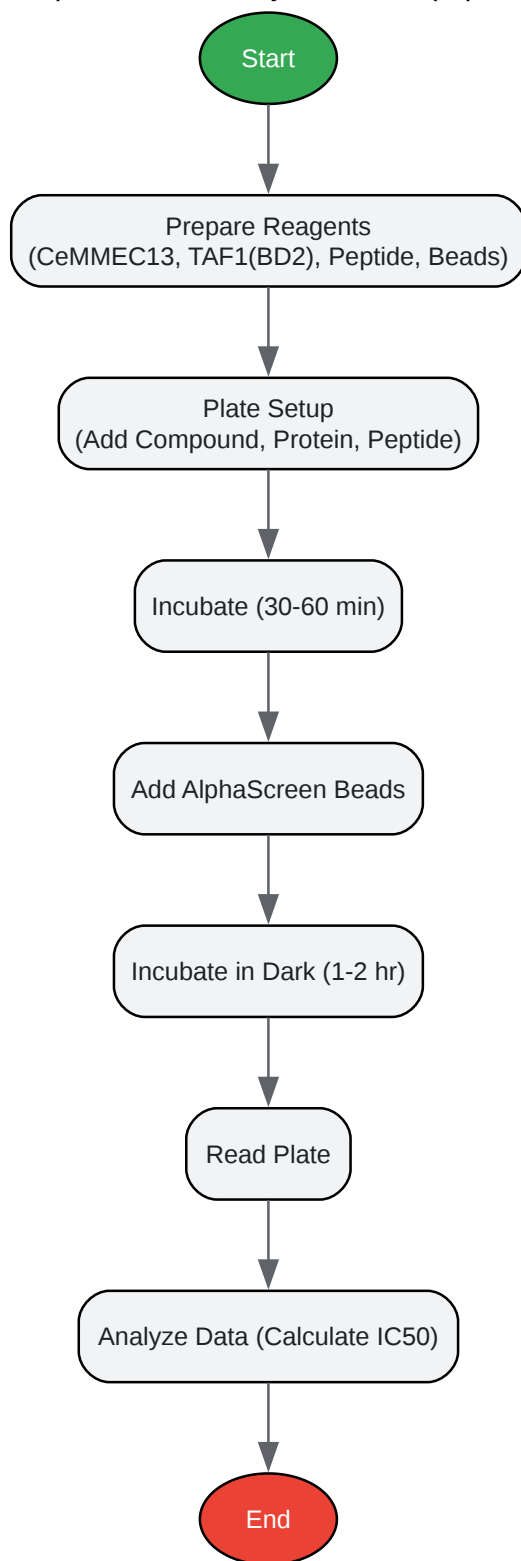
- GST-tagged TAF1(BD2) protein
- Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide
- AlphaScreen™ Glutathione Donor Beads
- AlphaScreen™ Streptavidin Acceptor Beads
- AlphaLISA™ Assay Buffer (or equivalent)
- 384-well white opaque microplates
- AlphaScreen-compatible plate reader

Procedure:

- Reagent Preparation:
 - Prepare serial dilutions of **CeMMEC13** in assay buffer.
 - Dilute GST-TAF1(BD2) and Biotin-H4K16ac peptide to their optimal concentrations in assay buffer.
 - Prepare a suspension of Donor and Acceptor beads in assay buffer in subdued light.
- Assay Plate Setup:
 - Add **CeMMEC13** dilutions or vehicle control to the wells of the 384-well plate.
 - Add the diluted GST-TAF1(BD2) protein to all wells.
 - Add the diluted Biotin-H4K16ac peptide to all wells except the negative control.
- Incubation:
 - Incubate the plate at room temperature for 30-60 minutes to allow for binding.
- Bead Addition:

- Add the AlphaScreen™ bead mixture to all wells in subdued light.
- Final Incubation:
 - Incubate the plate in the dark at room temperature for 1-2 hours.
- Data Acquisition:
 - Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **CeMMEC13** and determine the IC₅₀ value.

TAF1(BD2) Inhibition Assay Workflow (AlphaScreen)

[Click to download full resolution via product page](#)**Figure 3:** Workflow for the TAF1(BD2) AlphaScreen™ inhibition assay.

Cell Proliferation Assay (MTS Assay)

This protocol describes an MTS-based cell proliferation assay to evaluate the effect of **CeMMEC13**, alone or in combination with (+)-JQ1, on the viability of THP-1 cells.

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS and antibiotics
- **CeMMEC13**
- (+)-JQ1
- MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- 96-well clear-bottom cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed THP-1 cells at a density of 5×10^4 cells/well in a 96-well plate.
- Compound Treatment:
 - Prepare serial dilutions of **CeMMEC13** and/or (+)-JQ1 in cell culture medium.
 - Add the compound dilutions to the respective wells. Include vehicle-only controls.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTS Reagent Addition:

- Add MTS reagent to each well according to the manufacturer's instructions.
- Final Incubation:
 - Incubate the plate for 1-4 hours at 37°C.
- Data Acquisition:
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values. For combination studies, calculate the Combination Index (CI) to assess synergy.

Cell Proliferation Assay Workflow (MTS)

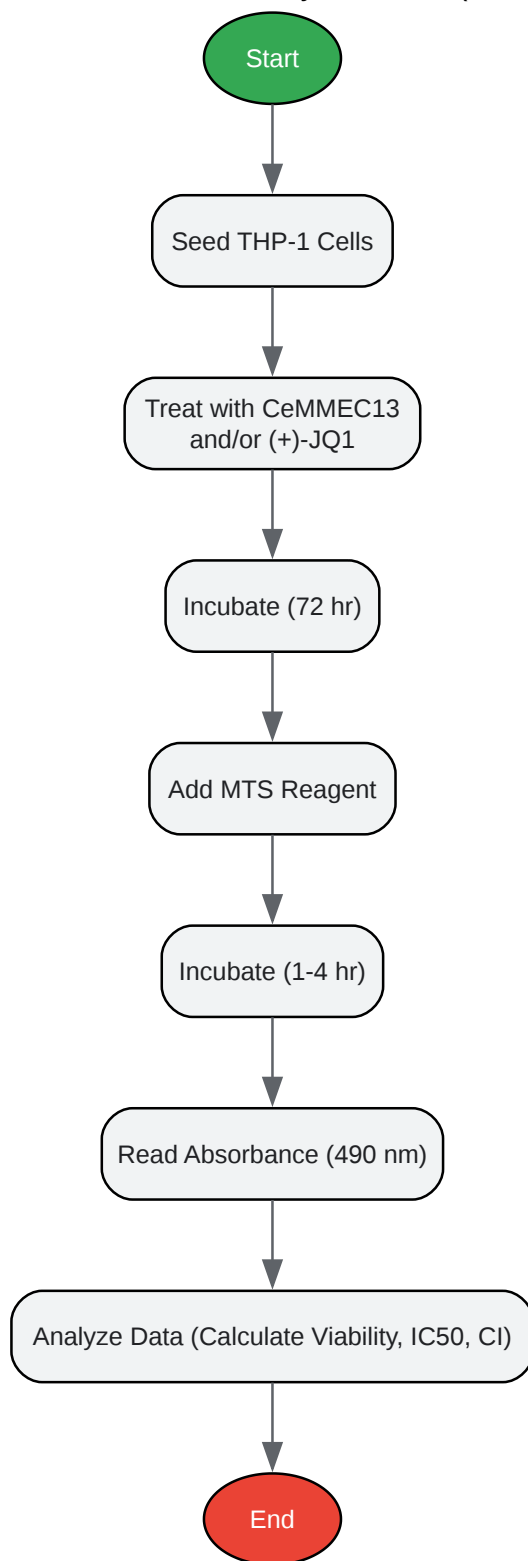
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Figure 4: Workflow for the MTS-based cell proliferation assay.

Conclusion

CeMMEC13 is a valuable chemical probe for studying the biological functions of the TAF1 bromodomain. Its selectivity and demonstrated synergistic effects with BET inhibitors highlight its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the mechanism of action and therapeutic applications of **CeMMEC13** and similar TAF1 inhibitors.

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